molecular formula C18H19F2N3O4S B2738953 N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251619-76-7

N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2738953
CAS No.: 1251619-76-7
M. Wt: 411.42
InChI Key: PKONFNFHGVLXIJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a piperidinylsulfonyl group, and a pyridinyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridinyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinylsulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the difluorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[2-oxo-5-(morpholin-4-ylsulfonyl)pyridin-1(2H)-yl]acetamide
  • N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperazin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the difluorophenyl group, in particular, can influence its lipophilicity and binding affinity to biological targets.

Biological Activity

N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in the realm of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Aryl group : 2,4-difluorophenyl
  • Amide functionality : Acetamide
  • Piperidine sulfonamide : Contributes to its biological activity
  • Dihydropyridine moiety : Implicated in various pharmacological effects

The molecular formula is C17H19F2N3O3SC_{17}H_{19}F_2N_3O_3S, and it has a molecular weight of approximately 393.41 g/mol.

Antimicrobial Activity

A study on structurally related compounds indicated that derivatives with piperidine and sulfonamide groups exhibited significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for different bacterial strains.

Anticancer Potential

Research into similar dihydropyridine derivatives has revealed their potential as anticancer agents by inducing apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds that inhibit kinesin spindle protein (KSP) have shown promise in halting mitotic progression and promoting cancer cell death .

Case Study 1: KSP Inhibitor Development

In a study focused on KSP inhibitors, a compound structurally related to this compound demonstrated significant efficacy in preclinical models. It was observed to arrest cells in mitosis and induce a monopolar spindle phenotype characteristic of KSP inhibition. This led to increased apoptosis rates in cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of sulfonamide derivatives against a panel of pathogens. The results indicated that certain modifications to the piperidine ring enhanced antibacterial activity, providing insights into structure-activity relationships that could be applied to optimize this compound for improved efficacy.

Comparative Analysis Table

Activity Type Related Compounds MIC (µg/mL) Mechanism
AntibacterialPiperidine derivatives31.25 - 62.5Inhibition of bacterial cell wall synthesis
AnticancerKSP inhibitorsNot specifiedInduction of mitotic arrest and apoptosis

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4S/c19-13-4-6-16(15(20)10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONFNFHGVLXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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